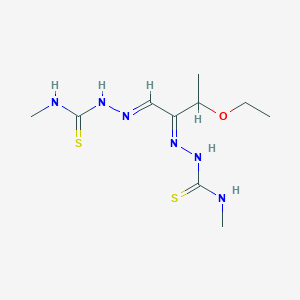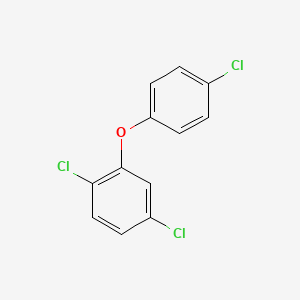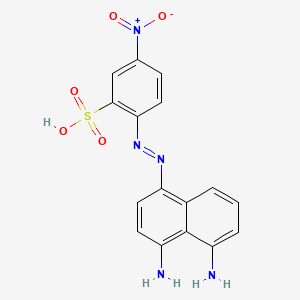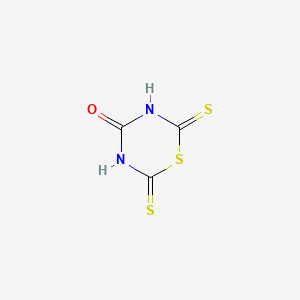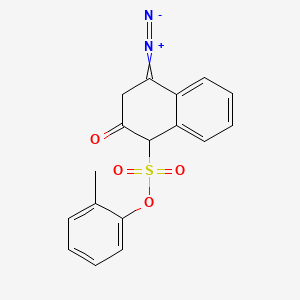
o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate: is a complex organic compound known for its unique chemical structure and reactivity. It is primarily used in various scientific research applications due to its diazo group, which makes it highly reactive and useful in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate typically involves the diazotization of o-toluidine followed by coupling with 3,4-dihydro-2-oxonaphthalene-1-sulphonic acid. The reaction conditions often require a controlled acidic environment and low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes with stringent control over temperature and pH to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazo group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or alcohols can replace the diazo group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate is used as a precursor for the synthesis of various aromatic compounds. Its diazo group is particularly useful in creating complex molecular structures through diazo coupling reactions.
Biology: The compound is used in biological research for labeling and tracking purposes due to its ability to form stable bonds with biomolecules. It is also used in the study of enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Industrially, the compound is used in the production of dyes and pigments. Its reactivity makes it suitable for creating vibrant and stable colors in various materials.
Mecanismo De Acción
The mechanism of action of o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates through the diazo group. These intermediates can interact with various molecular targets, leading to the formation of stable products. The pathways involved often include nucleophilic attack, electrophilic substitution, and radical formation.
Comparación Con Compuestos Similares
- p-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- m-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
- Phenyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate
Comparison: Compared to its analogs, o-Tolyl 4-diazo-3,4-dihydro-2-oxonaphthalene-1-sulphonate exhibits unique reactivity due to the position of the tolyl group. This positional difference can influence the compound’s stability, reactivity, and the types of reactions it undergoes. Its unique structure makes it particularly useful in specific synthetic applications where other analogs may not be as effective.
Propiedades
Número CAS |
83846-93-9 |
|---|---|
Fórmula molecular |
C17H14N2O4S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(2-methylphenyl) 4-diazo-2-oxo-1H-naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14N2O4S/c1-11-6-2-5-9-16(11)23-24(21,22)17-13-8-4-3-7-12(13)14(19-18)10-15(17)20/h2-9,17H,10H2,1H3 |
Clave InChI |
ZHPMRCHJFYQJRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OS(=O)(=O)C2C(=O)CC(=[N+]=[N-])C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


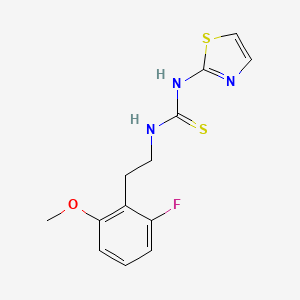
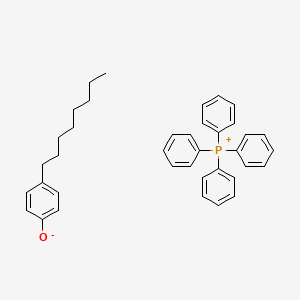

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

